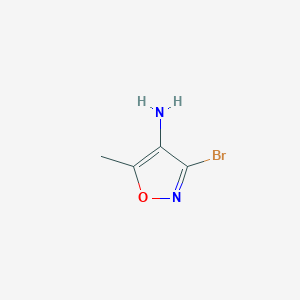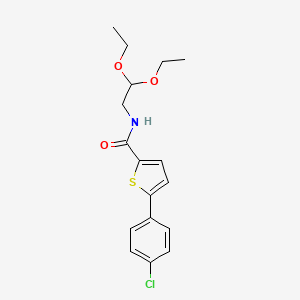
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone is a novel piperazine derivative with a molecular formula of C22H27N3O2 and a molecular weight of 365.477
Mechanism of Action
Target of Action
The primary target of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in various physiological processes, including pH and CO2 regulation, ion transport, and biosynthetic reactions .
Mode of Action
This compound acts as an inhibitor of hCA II and hCA VII . The compound is designed with an acetamide moiety as a linker and a benzhydrylpiperazine group as a tail . It interacts with the active site of hCA II and hCA VII, forming polar and hydrophobic interactions . The inhibitor is stabilized by a higher number of these interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions, consequently affecting the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of hCA II and hCA VII by this compound affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can impact various physiological processes regulated by carbonic anhydrases, such as pH and CO2 regulation, ion transport, and biosynthetic reactions . In particular, hCA VII, which is mainly expressed in some brain tissues, promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .
Result of Action
The inhibition of hCA II and hCA VII by this compound can lead to changes in the physiological processes regulated by these enzymes . For instance, it can affect the GABAergic transmission in the brain, which is facilitated by hCA VII . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
Preparation Methods
The synthesis of (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone typically involves the reaction of 1-benzhydryl-piperazine with morpholine under specific conditions. The resultant product is then purified and allowed to crystallize in ethyl acetate for two days . The structure of the compound is confirmed using various spectroscopic techniques such as IR, 1H-NMR, and LC-MS, and finally by X-ray diffraction studies .
Chemical Reactions Analysis
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
This compound has shown potential in various scientific research applications. It has been evaluated for its antiproliferative activity and has shown promising results in inhibiting the growth of certain cancer cell lines . Additionally, (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone has been studied for its potential as a human carbonic anhydrase inhibitor, which could have implications in the treatment of diseases such as glaucoma and epilepsy .
Comparison with Similar Compounds
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone can be compared with other piperazine derivatives such as 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Other similar compounds include diphenyl piperazine derivatives, which are known for their broad pharmacological action on the central nervous system .
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-15-17-27-18-16-25)24-13-11-23(12-14-24)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEQLQKYHTVUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2806910.png)

![6-amino-3-methyl-1-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2806915.png)
![1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2806918.png)







